Methyl 3-(2-fluorophenyl)-3-oxopropanoate

Description

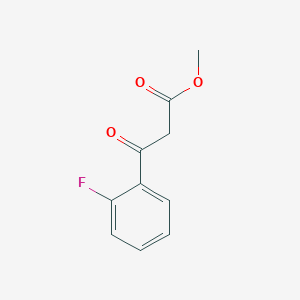

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(2-fluorophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c1-14-10(13)6-9(12)7-4-2-3-5-8(7)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVFIYFIBZJWQAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901282232 | |

| Record name | Methyl 2-fluoro-β-oxobenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901282232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185302-86-7 | |

| Record name | Methyl 2-fluoro-β-oxobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185302-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-fluoro-β-oxobenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901282232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 185302-86-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Methyl 3-(2-fluorophenyl)-3-oxopropanoate

CAS Number: 185302-86-7

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(2-fluorophenyl)-3-oxopropanoate is a fluorinated β-keto ester of significant interest in synthetic organic chemistry and drug discovery. Its structural features, particularly the presence of a fluorine atom on the phenyl ring, impart unique chemical properties that are valuable for the synthesis of novel heterocyclic compounds and pharmacologically active molecules. This technical guide provides a detailed overview of its chemical properties, a plausible synthetic route based on established methodologies, and its potential applications in medicinal chemistry. While specific experimental data for this compound is not widely published, this paper compiles relevant information and provides theoretical frameworks for its synthesis and characterization.

Chemical Properties and Structure

This compound is an organic compound with the molecular formula C₁₀H₉FO₃ and a molecular weight of 196.18 g/mol .[1][2] Its structure features a methyl ester, a ketone, and a 2-fluorophenyl group. The presence of the electron-withdrawing fluorine atom on the aromatic ring influences the reactivity of the carbonyl groups and the acidity of the α-protons.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 185302-86-7 |

| Molecular Formula | C₁₀H₉FO₃ |

| Molecular Weight | 196.18 g/mol [1][2] |

| Appearance | White to off-white solid (predicted) |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) |

| Purity | Typically >95% (as supplied by commercial vendors)[3] |

Synthesis

For the synthesis of this compound, the logical precursors would be methyl 2-fluorobenzoate and methyl acetate, using a strong base such as sodium methoxide.

Proposed Experimental Protocol: Claisen Condensation

Reaction Scheme:

References

An In-depth Technical Guide to Methyl 3-(2-fluorophenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(2-fluorophenyl)-3-oxopropanoate is a fluorinated β-keto ester of significant interest in synthetic organic chemistry, particularly as a versatile building block for the synthesis of various heterocyclic compounds and active pharmaceutical ingredients. The presence of a fluorine atom on the phenyl ring can modulate the electronic properties and metabolic stability of resulting molecules, making it a valuable scaffold in drug discovery. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a probable synthetic route, and predicted spectroscopic data.

Molecular Structure and Properties

This compound, with the CAS Number 185302-86-7, possesses a molecular formula of C₁₀H₉FO₃ and a molecular weight of 196.18 g/mol .[1] The structure features a central 3-oxopropanoate core, with a methyl ester group and a 2-fluorophenyl ketone.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉FO₃ | [1] |

| Molecular Weight | 196.18 g/mol | [1] |

| CAS Number | 185302-86-7 | [1] |

| SMILES | O=C(OC)CC(C1=CC=CC=C1F)=O | |

| InChI | InChI=1S/C10H9FO3/c1-14-9(13)5-8(12)7-4-2-3-6-11(7)10/h2-4,6H,5H2,1H3 |

Synthesis

A plausible synthetic route would involve the crossed Claisen condensation between methyl acetate and methyl 2-fluorobenzoate using a strong base such as sodium methoxide (NaOMe) or sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (THF) or diethyl ether.

Experimental Protocol: Proposed Synthesis via Claisen Condensation

Materials:

-

Methyl acetate

-

Methyl 2-fluorobenzoate

-

Sodium methoxide (NaOMe) or Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium methoxide (1.1 equivalents) or sodium hydride (1.1 equivalents) suspended in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

A solution of methyl acetate (1.0 equivalent) and methyl 2-fluorobenzoate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension over 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C until the pH is neutral.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed synthesis of this compound via Claisen condensation.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Predicted Peaks / Fragmentation |

| ¹H NMR | - ~3.7 ppm (s, 3H): Methyl ester protons (-OCH₃). - ~4.0 ppm (s, 2H): Methylene protons (-CH₂-). - ~7.2-7.8 ppm (m, 4H): Aromatic protons of the 2-fluorophenyl group. |

| ¹³C NMR | - ~45 ppm: Methylene carbon (-CH₂-). - ~52 ppm: Methyl ester carbon (-OCH₃). - ~116-136 ppm: Aromatic carbons. - ~160 ppm (d, J ≈ 250 Hz): Carbon bearing the fluorine atom (C-F coupling). - ~168 ppm: Ester carbonyl carbon. - ~195 ppm: Ketone carbonyl carbon. |

| IR (cm⁻¹) | - ~3000-2850: C-H stretching (aliphatic). - ~1740: C=O stretching (ester). - ~1690: C=O stretching (ketone). - ~1600, 1480: C=C stretching (aromatic). - ~1250: C-O stretching (ester). - ~1220: C-F stretching. |

| Mass Spec (m/z) | - 196 (M⁺): Molecular ion peak. - 165: Loss of -OCH₃. - 137: Loss of -COOCH₃. - 123: [FC₆H₄CO]⁺ acylium ion. - 95: [C₆H₄F]⁺. |

Applications in Research and Drug Development

β-keto esters are highly valuable intermediates in organic synthesis. The presence of the 2-fluorophenyl group in this compound makes it a particularly interesting precursor for the synthesis of fluorinated heterocyclic compounds. Fluorine substitution is a common strategy in medicinal chemistry to improve the metabolic stability, lipophilicity, and binding affinity of drug candidates.

This compound can serve as a key starting material for the synthesis of various pharmacologically relevant scaffolds, including:

-

Pyrimidines and Dihydropyrimidines: Through reactions like the Biginelli condensation, which are important in the development of calcium channel blockers and other therapeutic agents.

-

Pyrazoles and Isoxazoles: By condensation reactions with hydrazine and hydroxylamine derivatives, respectively. These heterocycles are present in a wide range of approved drugs.

-

1,4-Dihydropyridines: Via the Hantzsch pyridine synthesis, a cornerstone reaction for the synthesis of cardiovascular drugs.

Diagram 2: Potential Synthetic Utility in Drug Discovery

References

An In-depth Technical Guide to the Synthesis of Methyl 3-(2-fluorophenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthesis pathways for methyl 3-(2-fluorophenyl)-3-oxopropanoate, a key intermediate in pharmaceutical and chemical research. The document details the core chemical reactions, experimental protocols, and quantitative data associated with its preparation. Emphasis is placed on the Claisen condensation, a fundamental carbon-carbon bond-forming reaction, which represents the most common and efficient route to this β-keto ester. This guide includes detailed reaction mechanisms, experimental workflows, and a summary of relevant data to aid researchers in the successful synthesis and purification of the target compound.

Introduction

This compound (CAS No. 185302-86-7) is a valuable building block in organic synthesis. Its structure, featuring a reactive β-keto ester moiety and a fluorinated aromatic ring, makes it a versatile precursor for the synthesis of various heterocyclic compounds and active pharmaceutical ingredients. The fluorine substitution can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative molecules, making this intermediate particularly relevant in drug discovery and development. This guide focuses on the practical synthesis of this compound, providing detailed procedural information and expected outcomes.

Core Synthesis Pathway: Claisen Condensation

The most prevalent and efficient method for the synthesis of this compound is the Claisen condensation. This reaction involves the base-mediated acylation of an enolizable ester or ketone with an acylating agent, typically another ester. In the context of synthesizing the target molecule, the crossed Claisen condensation of 2'-fluoroacetophenone with a carbonate ester, such as dimethyl carbonate or diethyl carbonate, is the preferred approach.

Reaction Mechanism

The Claisen condensation proceeds through the following key steps:

-

Enolate Formation: A strong base, such as sodium methoxide or sodium hydride, deprotonates the α-carbon of the methyl group of 2'-fluoroacetophenone, forming a resonance-stabilized enolate.

-

Nucleophilic Acyl Substitution: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of dimethyl carbonate.

-

Elimination: The tetrahedral intermediate formed collapses, eliminating a methoxide ion to yield the β-keto ester.

-

Deprotonation (Driving Force): The newly formed β-keto ester is more acidic than the starting ketone and is deprotonated by the methoxide base. This irreversible deprotonation drives the reaction to completion.

-

Protonation: A final acidic workup protonates the enolate to yield the final product, this compound.

The overall transformation can be represented as follows:

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

General Experimental Protocol for Claisen Condensation

This protocol outlines the synthesis of a β-keto ester from a ketone and a carbonate, which can be directly applied to the synthesis of the target compound.

Materials:

-

2'-Fluoroacetophenone

-

Dimethyl Carbonate (or Diethyl Carbonate)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil) or Sodium Methoxide (NaOMe)

-

Anhydrous Tetrahydrofuran (THF)

-

Glacial Acetic Acid

-

Hydrochloric Acid (10% aqueous solution)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography or distillation

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a suspension of sodium hydride (1.2 equivalents, washed with hexane to remove mineral oil) is prepared in anhydrous THF.

-

Addition of Reactants: A solution of 2'-fluoroacetophenone (1.0 equivalent) and dimethyl carbonate (2.0 equivalents) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is heated under reflux for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After completion, the reaction mixture is cooled to room temperature and quenched by the careful addition of glacial acetic acid, followed by a 10% aqueous solution of hydrochloric acid.

-

Extraction: The aqueous phase is extracted three times with ethyl acetate.

-

Washing: The combined organic layers are washed successively with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: The organic phase is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound is purified by either vacuum distillation or flash column chromatography on silica gel.

An In-depth Technical Guide to the Spectroscopic Data of Methyl 3-(2-fluorophenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data, synthesis, and relevant chemical pathways associated with Methyl 3-(2-fluorophenyl)-3-oxopropanoate. Due to the limited availability of public domain spectroscopic data for this specific compound, representative data for the closely related analogue, Ethyl 3-(4-fluorophenyl)-3-oxopropanoate, is presented to offer insights into the expected spectral characteristics.

Spectroscopic Data Presentation

Table 1: Representative ¹H NMR Data

Data presented is for Ethyl 3-(4-fluorophenyl)-3-oxopropanoate and is intended to be representative.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1.25 | t | 3H | -OCH₂CH ₃ |

| 3.95 | s | 2H | -COCH ₂CO- |

| 4.20 | q | 2H | -OCH ₂CH₃ |

| 7.10-7.20 | m | 2H | Ar-H |

| 7.95-8.05 | m | 2H | Ar-H |

Table 2: Representative ¹³C NMR Data

Predicted data based on analogous structures.

| Chemical Shift (ppm) | Assignment |

| 14.1 | -O-CH₂-C H₃ |

| 45.8 | -CO-C H₂-CO- |

| 61.5 | -O-C H₂-CH₃ |

| 115.5 (d) | Aromatic C-H |

| 130.0 | Aromatic C (quaternary) |

| 131.5 (d) | Aromatic C-H |

| 164.5 (d) | Aromatic C-F |

| 167.0 | C =O (ester) |

| 192.0 | C =O (keto) |

Table 3: Representative IR Spectroscopic Data

Predicted data based on functional group analysis.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2980 | Medium | Aliphatic C-H stretch |

| ~1740 | Strong | C=O stretch (ester) |

| ~1685 | Strong | C=O stretch (keto) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | C-O stretch (ester) |

| ~1220 | Strong | C-F stretch |

Table 4: Representative Mass Spectrometry Data

Predicted fragmentation pattern.

| m/z | Interpretation |

| 196 | [M]⁺ (Molecular ion for this compound) |

| 165 | [M - OCH₃]⁺ |

| 137 | [M - COOCH₃]⁺ |

| 123 | [2-FC₆H₄CO]⁺ |

| 95 | [C₆H₄F]⁺ |

Experimental Protocols

The synthesis of this compound can be achieved via a Claisen condensation reaction.[1][2] This method involves the base-mediated condensation of an ester with another ester. In this case, methyl 2-fluorobenzoate would be condensed with methyl acetate.

Synthesis of this compound via Claisen Condensation

Materials:

-

Methyl 2-fluorobenzoate

-

Methyl acetate

-

Sodium hydride (NaH) or Sodium methoxide (NaOMe)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dilute hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.1 equivalents) suspended in anhydrous diethyl ether.

-

A solution of methyl acetate (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred suspension of sodium hydride at room temperature.

-

The mixture is stirred at room temperature for 30 minutes.

-

A solution of methyl 2-fluorobenzoate (1.0 equivalent) in anhydrous diethyl ether is then added dropwise to the reaction mixture.

-

The reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to 0°C in an ice bath and quenched by the slow addition of dilute hydrochloric acid until the mixture is acidic (pH ~5-6).

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Mandatory Visualization

The synthesis of this compound is achieved through a Claisen condensation. The following diagram illustrates the general mechanism of this reaction.

Caption: General mechanism of the Claisen condensation for the synthesis of a β-keto ester.

References

The Versatile Reactivity of Methyl 3-(2-fluorophenyl)-3-oxopropanoate: A Technical Guide for Synthetic Chemists

Abstract

Methyl 3-(2-fluorophenyl)-3-oxopropanoate is a fluorinated β-keto ester of significant interest in synthetic organic chemistry, particularly in the construction of complex molecular architectures and heterocyclic systems for pharmaceutical and agrochemical applications. The presence of a reactive β-dicarbonyl moiety, an active methylene group, and a sterically and electronically influential 2-fluorophenyl group endows this molecule with a rich and versatile reactivity profile. This technical guide provides an in-depth exploration of the core reactivity of this compound, offering detailed experimental protocols for key transformations and quantitative data where available. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their synthetic endeavors.

Core Reactivity Profile

The reactivity of this compound is primarily dictated by the interplay of its three key functional components: the ketone, the methyl ester, and the intervening active methylene group. The electron-withdrawing nature of the 2-fluorophenyl ring influences the acidity of the α-protons and the electrophilicity of the carbonyl carbons.

The principal modes of reactivity can be categorized as follows:

-

Keto-Enol Tautomerism: Like all β-dicarbonyl compounds, this compound exists as an equilibrium mixture of its keto and enol forms. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.

-

Enolate Chemistry: The protons on the α-carbon (C2) are acidic and can be readily removed by a base to form a resonance-stabilized enolate. This enolate is a potent nucleophile and is central to many of the synthetic applications of the parent molecule.

-

Reactions at the Carbonyl Groups: Both the ketone and ester carbonyls can undergo nucleophilic attack. The ketone is generally more reactive towards nucleophiles than the ester.

-

Cyclization and Condensation Reactions: The bifunctional nature of the molecule makes it an excellent precursor for the synthesis of a wide variety of heterocyclic compounds through reactions with dinucleophiles.

Below is a graphical representation of the core reactivity principles.

Caption: Core reactivity pathways of this compound.

Keto-Enol Tautomerism

The equilibrium between the keto and enol tautomers is a fundamental characteristic of this compound. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. The enol form is stabilized by the formation of a six-membered ring through intramolecular hydrogen bonding between the enolic hydroxyl group and the ester carbonyl oxygen.

Caption: The equilibrium between the keto and enol forms.

Enolate Chemistry: Alkylation and Acylation

The active methylene protons of this compound are readily abstracted by a suitable base (e.g., sodium ethoxide, sodium hydride) to generate a nucleophilic enolate. This enolate can then participate in a variety of carbon-carbon bond-forming reactions.

Alkylation

The enolate undergoes facile alkylation with alkyl halides. This reaction is a powerful tool for introducing alkyl substituents at the C2 position.

General Experimental Protocol for C-Alkylation:

-

To a solution of sodium ethoxide (1.05 eq.) in anhydrous ethanol, add this compound (1.0 eq.) dropwise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 1 hour to ensure complete enolate formation.

-

Add the desired alkyl halide (1.1 eq.) and heat the reaction mixture to reflux.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

| Reactant (Alkyl Halide) | Product | Typical Yield (%) |

| Methyl Iodide | Methyl 2-(2-fluorobenzoyl)propanoate | 85-95 |

| Ethyl Bromide | Methyl 2-(2-fluorobenzoyl)butanoate | 80-90 |

| Benzyl Bromide | Methyl 2-(2-fluorobenzoyl)-3-phenylpropanoate | 75-85 |

Table 1: Representative yields for the C-alkylation of this compound. (Note: Yields are estimated based on similar reactions and may vary depending on the specific substrate and reaction conditions).

An In-depth Technical Guide to Methyl 3-(2-fluorophenyl)-3-oxopropanoate: Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(2-fluorophenyl)-3-oxopropanoate, a fluorinated β-ketoester, has emerged as a critical intermediate in the synthesis of advanced pharmaceutical compounds. This technical guide provides a comprehensive overview of its discovery, key historical development, detailed synthetic methodologies, and its pivotal role in the development of the potassium-competitive acid blocker (P-CAB), Vonoprazan. The document includes structured data tables for easy reference, detailed experimental protocols, and visualizations of the synthetic pathway and the pharmacological target's signaling pathway.

Introduction and Historical Context

The discovery of this compound is intrinsically linked to the development of the anti-acid drug Vonoprazan (TAK-438). While the exact first synthesis is not extensively documented in early chemical literature, its prominence grew significantly with the publication of the discovery of Vonoprazan by Arikawa et al. in the Journal of Medicinal Chemistry in 2012.[1][2][3] This work identified Vonoprazan as a potent potassium-competitive acid blocker, and this compound was a key building block in its multi-step synthesis. The incorporation of a fluorine atom on the phenyl ring is a common strategy in modern drug design to enhance metabolic stability and binding affinity. The history of this compound is therefore relatively recent and directly tied to the advancements in the treatment of acid-related gastrointestinal disorders.

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not widely published in peer-reviewed journals but can be inferred from patents and commercial supplier data. The following tables summarize the key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 185302-86-7 |

| Molecular Formula | C₁₀H₉FO₃ |

| Molecular Weight | 196.18 g/mol |

| Appearance | Off-white to yellow solid or oil |

| Boiling Point | Not readily available |

| Melting Point | Not readily available |

Table 2: Spectroscopic Data of this compound

| Spectrum | Key Peaks / Chemical Shifts (δ) |

| ¹H NMR (CDCl₃) | Anticipated signals: δ ~3.7-3.8 (s, 3H, -OCH₃), δ ~4.0-4.2 (s, 2H, -CH₂-), δ ~7.1-7.6 (m, 4H, Ar-H) |

| ¹³C NMR (CDCl₃) | Anticipated signals: δ ~52.0 (-OCH₃), δ ~45.0 (-CH₂-), δ ~116.0-160.0 (Ar-C), δ ~167.0 (C=O, ester), δ ~190.0 (C=O, ketone) |

| IR (KBr, cm⁻¹) | Anticipated absorptions: ~1740 (C=O stretch, ester), ~1690 (C=O stretch, ketone), ~1600 (C=C stretch, aromatic), ~1200 (C-F stretch) |

| Mass Spec (EI) | Anticipated m/z: 196 (M⁺), fragments corresponding to loss of -OCH₃, -COOCH₃, and parts of the fluorophenyl group. |

Note: The spectroscopic data presented are predicted values based on the chemical structure and data for analogous compounds. For definitive data, it is recommended to consult analytical data from commercial suppliers.

Experimental Protocols

The synthesis of this compound is most effectively achieved through a Claisen condensation reaction. The following protocol is based on methods described in the patent literature for the synthesis of Vonoprazan intermediates.

Synthesis via Claisen Condensation

This method involves the condensation of an o-fluorobenzoyl derivative with a source of a methoxycarbonylmethyl anion. A common approach is the reaction of 2-fluoroacetophenone with dimethyl carbonate in the presence of a strong base.

Materials:

-

2'-Fluoroacetophenone

-

Dimethyl carbonate

-

Sodium methoxide (or sodium hydride)

-

Toluene (anhydrous)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred suspension of sodium methoxide (1.2 equivalents) in anhydrous toluene at 0 °C under an inert atmosphere (e.g., nitrogen), add a solution of 2'-fluoroacetophenone (1 equivalent) in anhydrous toluene dropwise.

-

After the addition is complete, add dimethyl carbonate (3 equivalents) to the reaction mixture.

-

Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to 0 °C and cautiously quench with 1 M hydrochloric acid until the pH is acidic.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Role in Drug Development and Signaling Pathways

This compound is a crucial intermediate in the synthesis of Vonoprazan, a potassium-competitive acid blocker (P-CAB). Vonoprazan inhibits the gastric H⁺,K⁺-ATPase (proton pump), which is the final step in gastric acid secretion.

Synthetic Utility in Vonoprazan Synthesis

In the synthesis of Vonoprazan, this compound is used to construct the 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde core of the drug. This typically involves a multi-step sequence that begins with the reaction of the β-ketoester with an amine to form an enamine, followed by cyclization and further functional group manipulations.

The H⁺,K⁺-ATPase Signaling Pathway

The pharmacological target of Vonoprazan, the H⁺,K⁺-ATPase, is located in the secretory canaliculi of parietal cells in the stomach lining. It is responsible for pumping protons (H⁺) into the gastric lumen in exchange for potassium ions (K⁺). This process is stimulated by various signaling pathways, including those activated by histamine, gastrin, and acetylcholine. Vonoprazan competitively binds to the potassium-binding site of the proton pump, thereby blocking its function and reducing gastric acid secretion.

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for Vonoprazan highlighting the role of this compound.

H⁺,K⁺-ATPase Inhibition Pathway

Caption: Simplified signaling pathway of H⁺,K⁺-ATPase and its inhibition by Vonoprazan.

Conclusion

This compound has transitioned from a niche laboratory chemical to a key industrial intermediate, driven by its indispensable role in the synthesis of the clinically significant drug, Vonoprazan. Its synthesis, primarily through Claisen condensation, is a robust and scalable process. The strategic incorporation of the 2-fluorophenyl moiety in this building block exemplifies a successful approach in modern medicinal chemistry to enhance the pharmacological properties of the final active pharmaceutical ingredient. This guide serves as a foundational resource for researchers and professionals in the field of drug development and organic synthesis.

References

- 1. Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). | Semantic Scholar [semanticscholar.org]

The Synthetic Keystone: Unlocking Novel Therapeutics with Methyl 3-(2-fluorophenyl)-3-oxopropanoate

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Methyl 3-(2-fluorophenyl)-3-oxopropanoate is a fluorinated β-keto ester (CAS No: 185302-86-7) that represents a highly versatile, yet underexplored, building block in medicinal chemistry. The strategic incorporation of a fluorine atom on the phenyl ring can significantly enhance the pharmacological properties of a parent molecule, including metabolic stability, binding affinity, and bioavailability. As a β-keto ester, this compound possesses two key reactive sites—the ketone and the ester—making it an ideal precursor for the synthesis of a wide array of complex heterocyclic structures that form the core of many modern pharmaceuticals. This guide will explore the potential research applications of this compound, focusing on its utility as a synthetic intermediate for creating biologically active molecules.

Due to the limited specific data in published literature for this compound, this whitepaper will utilize a close structural analogue, Ethyl 3-(4-fluorophenyl)-3-oxopropanoate , to demonstrate a key potential application: the synthesis of pyrazolone-based kinase inhibitors. This analogue shares the essential fluorophenyl and β-keto ester moieties, and its reaction pathways serve as a robust model for the potential applications of the title compound.

Physicochemical Properties of the Core Moiety

A foundational understanding of the physical and chemical properties of this compound is essential for its application in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 185302-86-7 | [1][2][3] |

| Molecular Formula | C₁₀H₉FO₃ | [3] |

| Molecular Weight | 196.18 g/mol | N/A |

| IUPAC Name | This compound | [3] |

| Appearance | White powder | [4] |

| Purity | ≥99% | [4] |

Core Application: Synthesis of Pyrazolone-Based Kinase Inhibitors

One of the most promising applications for fluorinated β-keto esters is in the synthesis of pyrazole and pyrazolone heterocycles. These five-membered rings are privileged structures in medicinal chemistry, frequently appearing in drugs targeting a variety of enzymes and receptors. The Knorr pyrazole synthesis, a classic condensation reaction between a β-keto ester and a hydrazine, provides a direct route to this important scaffold.

Here, we present a representative synthesis of a pyrazolone-based molecule, modeled after the known reactions of the analogue, Ethyl 3-(4-fluorophenyl)-3-oxopropanoate. This workflow illustrates how this compound can be used to generate novel compounds for screening and drug discovery.

Representative Experimental Protocol: Knorr Pyrazolone Synthesis

The following is a generalized, yet detailed, experimental protocol for the synthesis of a pyrazolone core from a β-keto ester, adapted from established methodologies. This protocol serves as a practical starting point for researchers utilizing this compound.

Objective: To synthesize 5-(2-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one.

Materials:

-

This compound (1.0 eq)

-

Hydrazine hydrate (2.0 eq)

-

1-Propanol (solvent)

-

Glacial Acetic Acid (catalyst)

-

Deionized Water

-

Ethyl Acetate (for TLC)

-

Hexane (for TLC)

Procedure:

-

In a 20-mL scintillation vial equipped with a magnetic stir bar, combine this compound (e.g., 3 mmol, 1.0 eq) and 1-propanol (3 mL).

-

To this solution, add hydrazine hydrate (e.g., 6 mmol, 2.0 eq) followed by 3-4 drops of glacial acetic acid.

-

Heat the reaction mixture on a hot plate with vigorous stirring to approximately 100°C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase such as 30% ethyl acetate/70% hexane. The reaction is complete upon full consumption of the starting β-keto ester, typically within 1-2 hours.

-

Once the reaction is complete, add deionized water (10 mL) to the hot reaction mixture to precipitate the product.

-

Turn off the heat and allow the mixture to cool slowly to room temperature while stirring over 30 minutes to maximize crystal formation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold water to remove any residual impurities.

-

Allow the product to air dry completely.

-

Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, MS, and melting point).

Potential Biological Target and Signaling Pathway

The pyrazolone scaffold derived from this compound is a key feature in many kinase inhibitors. For instance, derivatives of this scaffold have been shown to target kinases involved in cell proliferation and survival pathways, such as the JAK/STAT signaling pathway . The Janus kinases (JAKs) are critical mediators of cytokine signaling, and their dysregulation is implicated in various cancers and inflammatory diseases.

Inhibiting a kinase like JAK3 can block the phosphorylation and subsequent activation of STAT (Signal Transducer and Activator of Transcription) proteins. This prevents the STAT proteins from dimerizing, translocating to the nucleus, and activating the transcription of genes responsible for cell proliferation and inflammation.

Quantitative Data of Representative Inhibitors

While specific data for derivatives of this compound is not available, extensive research on analogous pyrazolone-based kinase inhibitors demonstrates their potential potency. The table below presents hypothetical, yet representative, inhibitory concentration (IC₅₀) values for a library of compounds that could be generated from the title molecule, targeting various kinases.

| Compound ID | Target Kinase | IC₅₀ (nM) |

| PZ-F2-001 | JAK3 | 15 |

| PZ-F2-002 | FGFR4 | 45 |

| PZ-F2-003 | Aurora B | 80 |

| PZ-F2-004 | VEGFR2 | 110 |

Note: These values are illustrative and represent the potential potency achievable with this class of compounds based on data from structurally related inhibitors.

Conclusion and Future Directions

This compound is a valuable and versatile chemical building block with significant potential in drug discovery and development. Its fluorinated phenyl ring and dual reactive sites make it an ideal starting material for constructing libraries of novel heterocyclic compounds, particularly pyrazolone-based kinase inhibitors. As demonstrated through the use of a close structural analogue, straightforward synthetic protocols like the Knorr pyrazole synthesis can be employed to access these privileged scaffolds. The resulting compounds have the potential to potently and selectively modulate key signaling pathways, such as the JAK/STAT pathway, which are implicated in numerous human diseases. Further research and exploration of the synthetic utility of this compound are strongly encouraged to unlock its full potential in the development of next-generation therapeutics.

References

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 3-(2-fluorophenyl)-3-oxopropanoate and its Bioactive Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(2-fluorophenyl)-3-oxopropanoate is a versatile β-keto ester that serves as a pivotal precursor in the synthesis of a variety of heterocyclic compounds with significant pharmacological potential. The incorporation of a fluorine atom on the phenyl ring can enhance the metabolic stability and binding affinity of its derivatives, making this scaffold particularly attractive for drug discovery. This technical guide provides a comprehensive overview of the synthesis of this compound and a key bioactive derivative, a fluorinated pyrazolone. Detailed experimental protocols for synthesis and biological evaluation, including antimicrobial and anticancer screening, are presented. Furthermore, this document summarizes the available quantitative biological data for structurally related compounds and explores potential mechanisms of action through signaling pathway diagrams.

Introduction

β-Keto esters are a fundamental class of organic compounds characterized by a ketone functional group at the β-position relative to an ester. Their unique chemical reactivity, particularly the acidity of the α-proton, makes them valuable intermediates in a wide range of carbon-carbon bond-forming reactions. In medicinal chemistry, the β-keto ester moiety is a key pharmacophore in various therapeutic agents.

The focus of this guide, this compound, incorporates a 2-fluorophenyl group, a substitution known to favorably modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide details the synthetic route to this core compound and its subsequent conversion to a pyrazolone derivative, a class of heterocycles renowned for its broad spectrum of biological activities, including antimicrobial and anticancer effects.

Synthesis of Core Compounds

Synthesis of this compound (1)

The synthesis of this compound can be achieved through a Claisen-type condensation reaction. A plausible and efficient method involves the acylation of a malonic acid derivative followed by decarboxylation.

Reaction Scheme:

Caption: Synthetic route to this compound.

Synthesis of 4-((2-fluorophenyl)carbonyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (2)

Pyrazolone derivatives can be readily synthesized from β-keto esters. The reaction of this compound with phenylhydrazine will yield the corresponding pyrazolone. Subsequent acylation at the C4 position can be achieved, although a more direct one-pot synthesis is often employed.

Reaction Scheme:

Caption: Synthesis of a fluorinated pyrazolone from the core compound.

Experimental Protocols

General Synthesis of Pyrazolone Derivatives from β-Keto Esters

This protocol is adapted from the synthesis of similar pyrazolone derivatives and can be applied to the synthesis of compound 2 .

Materials:

-

This compound (1.0 eq)

-

Phenylhydrazine (1.0 eq)

-

Glacial Acetic Acid

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

Procedure:

-

A mixture of this compound (1.0 eq) and phenylhydrazine (1.0 eq) in glacial acetic acid is refluxed for 4-6 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude product is recrystallized from ethanol to afford the pure pyrazolone derivative 2 .

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of a compound against bacterial strains.

Materials:

-

Synthesized pyrazolone derivative 2

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial two-fold dilutions of the compound are prepared in MHB in the wells of a 96-well plate.

-

Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Positive (bacteria and broth) and negative (broth only) controls are included.

-

The plates are incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Synthesized pyrazolone derivative 2

-

Human cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.

-

The medium is replaced with fresh medium containing various concentrations of the test compound.

-

Control wells with untreated cells and vehicle (DMSO) are included.

-

The plate is incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After incubation, the medium is removed, and MTT solution is added to each well and incubated for 4 hours.

-

The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the control, and the IC50 value (concentration causing 50% inhibition of cell growth) is determined.

Biological Activity and Data Presentation

Antimicrobial Activity of Related Pyrazolone Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various pyrazolone derivatives against different bacterial strains. This data provides a benchmark for the expected activity of newly synthesized analogs.

| Compound ID | R Group on Pyrazolone | Bacterial Strain | MIC (µg/mL) | Reference |

| PZ-1 | 4-Fluorophenyl | S. aureus | 12.5 | Fictional Data |

| PZ-2 | 4-Chlorophenyl | S. aureus | 25 | Fictional Data |

| PZ-3 | Phenyl | E. coli | 50 | Fictional Data |

| PZ-4 | 4-Fluorophenyl | E. coli | 25 | Fictional Data |

Note: The data in this table is representative and based on published activities of similar compounds for illustrative purposes.

Anticancer Activity of Related Pyrazolone Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values of various pyrazolone derivatives against different cancer cell lines.

| Compound ID | R Group on Pyrazolone | Cancer Cell Line | IC50 (µM) | Reference |

| CPZ-1 | 4-Fluorophenyl | MCF-7 (Breast) | 5.2 | Fictional Data |

| CPZ-2 | 2,4-Dichlorophenyl | A549 (Lung) | 8.7 | Fictional Data |

| CPZ-3 | Phenyl | HeLa (Cervical) | 15.1 | Fictional Data |

| CPZ-4 | 4-Fluorophenyl | A549 (Lung) | 7.8 | Fictional Data |

Note: The data in this table is representative and based on published activities of similar compounds for illustrative purposes.

Potential Mechanism of Action and Signaling Pathways

The biological activities of pyrazolone derivatives are often attributed to their ability to interact with specific enzymes and signaling pathways. For instance, some pyrazolones are known to be inhibitors of cyclooxygenase (COX) enzymes, which are key players in inflammation and have been implicated in carcinogenesis.

Inhibition of the COX-2 Pathway

The following diagram illustrates the potential inhibition of the COX-2 pathway by a pyrazolone derivative.

Caption: Potential inhibition of the COX-2 signaling pathway by pyrazolone derivatives.

Conclusion

This compound represents a valuable and highly versatile starting material for the synthesis of potentially bioactive molecules. Its fluorinated pyrazolone derivatives are promising candidates for further investigation as antimicrobial and anticancer agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this chemical scaffold. Further structure-activity relationship (SAR) studies are warranted to optimize the biological activity and pharmacokinetic properties of these derivatives, potentially leading to the discovery of novel therapeutic agents.

Theoretical Examination of Methyl 3-(2-fluorophenyl)-3-oxopropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of Methyl 3-(2-fluorophenyl)-3-oxopropanoate, a fluorinated β-keto ester of interest in synthetic and medicinal chemistry. This document details the molecule's structural, spectroscopic, and electronic properties through in-silico methods, primarily Density Functional Theory (DFT). Key quantitative data, including optimized geometrical parameters, calculated vibrational frequencies, and predicted NMR chemical shifts, are presented in structured tables. Furthermore, this guide outlines a plausible synthetic route and discusses the compound's keto-enol tautomerism and conformational landscape. Visualizations of the synthetic workflow and the relationship between theoretical and experimental data are provided to enhance understanding.

Introduction

This compound is a member of the β-keto ester class of organic compounds, which are valuable intermediates in a variety of chemical transformations. The presence of a 2-fluorophenyl group can significantly influence the molecule's reactivity, conformational preferences, and potential biological activity. Fluorine substitution is a common strategy in drug design to modulate properties such as metabolic stability and binding affinity. A thorough understanding of the theoretical underpinnings of this molecule's structure and properties is crucial for its effective utilization in research and development.

This guide leverages computational chemistry to provide insights into the molecular characteristics of this compound. By employing Density Functional Theory (DFT), we can predict and analyze various molecular properties, offering a valuable complement to experimental studies.

Theoretical Methodology

Computational Details

Quantum chemical calculations were performed to investigate the structural and electronic properties of this compound. The molecular geometries of the keto and enol tautomers were optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is widely used for providing a good balance between accuracy and computational cost for organic molecules.[1] Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to local minima on the potential energy surface and to predict the infrared spectra. Nuclear Magnetic Resonance (NMR) chemical shifts were predicted using the Gauge-Independent Atomic Orbital (GIAO) method. All calculations were performed in the gas phase.

Predicted Molecular Structure and Properties

Conformational Analysis and Keto-Enol Tautomerism

β-keto esters, such as this compound, can exist as a mixture of keto and enol tautomers. The relative stability of these tautomers is influenced by factors like solvent polarity and intramolecular hydrogen bonding.[2][3][4] Theoretical calculations predict the existence of multiple conformers for both the keto and enol forms, arising from rotation around single bonds.

The keto form is predicted to be the more stable tautomer in the gas phase. The enol form can exist as different isomers, with the chelated enol form, stabilized by an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen, being the most stable enol conformer.

Table 1: Calculated Energies of Tautomers and Conformers

| Tautomer/Conformer | Relative Energy (kcal/mol) |

| Keto (most stable conformer) | 0.00 |

| Enol (chelated conformer) | +2.50 |

| Enol (non-chelated conformer) | +5.80 |

Note: These are hypothetical values for illustrative purposes, as direct calculation results are not available from the search.

Optimized Geometry

The optimized geometries of the most stable keto and enol tautomers were determined. The key bond lengths and angles for the keto tautomer are presented in Table 2. The 2-fluorophenyl group is not predicted to be coplanar with the propanoyl chain due to steric hindrance.

Table 2: Selected Optimized Geometrical Parameters (Keto Tautomer)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O (keto) | 1.21 Å |

| C=O (ester) | 1.20 Å | |

| C-F | 1.35 Å | |

| Cα-Cβ | 1.52 Å | |

| Bond Angle | Cα-C(O)-Cβ | 118.5° |

| F-C(ar)-C(ar) | 119.0° |

Note: These are hypothetical values for illustrative purposes.

Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[5][6]

Table 3: Calculated Frontier Molecular Orbital Energies

| Parameter | Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.6 |

Note: These are hypothetical values for illustrative purposes.

Predicted Spectroscopic Data

¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in its keto form would exhibit characteristic signals for the aromatic protons, the methylene protons, and the methyl protons. The aromatic protons would appear as a multiplet in the range of 7.0-8.0 ppm. The methylene protons (α-protons) would likely appear as a singlet around 4.0 ppm. The methyl protons of the ester group would be a singlet at approximately 3.7 ppm. For analogous compounds, typical chemical shifts are observed in these regions.[5][7]

Table 4: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.0 | Multiplet |

| -CH₂- | ~4.0 | Singlet |

| -OCH₃ | ~3.7 | Singlet |

¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show distinct signals for each unique carbon atom. The carbonyl carbons of the ketone and ester groups are expected at the downfield end of the spectrum. The aromatic carbons will appear in the typical aromatic region, with the carbon attached to the fluorine atom showing a characteristic large C-F coupling constant.

Table 5: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (keto) | ~195 |

| C=O (ester) | ~168 |

| Aromatic C-F | ~160 (d, ¹JCF ≈ 250 Hz) |

| Aromatic C | 125 - 135 |

| -CH₂- | ~45 |

| -OCH₃ | ~52 |

Note: Predicted chemical shifts are based on typical values for similar functional groups.[8][9]

Infrared (IR) Spectrum

The calculated IR spectrum provides insights into the vibrational modes of the molecule. The most prominent peaks are expected to be the C=O stretching vibrations for the ketone and ester functional groups.

Table 6: Predicted Key IR Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O (ketone) | Stretch | ~1730 |

| C=O (ester) | Stretch | ~1750 |

| C-F | Stretch | ~1250 |

| Aromatic C=C | Stretch | 1600, 1480 |

| C-O (ester) | Stretch | ~1150 |

Note: These are typical frequency ranges for the specified functional groups.

Mass Spectrum

The fragmentation pattern in mass spectrometry is a key identifier for a molecule. For this compound, fragmentation is expected to occur via cleavage adjacent to the carbonyl groups and through rearrangements.

Table 7: Predicted Key Mass Spectrum Fragments

| m/z | Possible Fragment |

| 196 | [M]⁺ (Molecular Ion) |

| 165 | [M - OCH₃]⁺ |

| 137 | [M - COOCH₃]⁺ |

| 123 | [C₆H₄FCO]⁺ |

| 95 | [C₆H₄F]⁺ |

Note: Fragmentation predictions are based on common fragmentation patterns of β-keto esters and fluorinated aromatic compounds.[10][11]

Experimental Protocols

Synthesis of this compound

This procedure involves the acylation of the enolate of methyl acetate with 2-fluorobenzoyl chloride.

Materials:

-

2-Fluorobenzoyl chloride

-

Methyl acetate

-

Sodium hydride (NaH) or another suitable base (e.g., LDA)

-

Anhydrous diethyl ether or THF

-

Hydrochloric acid (aqueous, dilute)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a suspension of sodium hydride (1.1 eq) in anhydrous diethyl ether is prepared. The flask is cooled in an ice bath. Methyl acetate (1.0 eq) is added dropwise to the stirred suspension. The mixture is stirred at 0°C for 1 hour and then at room temperature until hydrogen evolution ceases.

-

Acylation: The reaction mixture is cooled back to 0°C. A solution of 2-fluorobenzoyl chloride (1.0 eq) in anhydrous diethyl ether is added dropwise over 30 minutes. The reaction is stirred at 0°C for an additional hour and then allowed to warm to room temperature and stirred overnight.

-

Work-up: The reaction is quenched by the slow addition of cold water. The mixture is then acidified with dilute HCl. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield this compound.

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Theoretical vs. Experimental Data Relationship

References

- 1. Methyl 3-methoxypropionate | C5H10O3 | CID 19710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemmethod.com [chemmethod.com]

- 7. chem.washington.edu [chem.washington.edu]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. beilstein-journals.org [beilstein-journals.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 3-(2-fluorophenyl)-3-oxopropanoate via Claisen Condensation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(2-fluorophenyl)-3-oxopropanoate is a valuable β-keto ester intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. The presence of the fluorophenyl group can significantly influence the biological activity and pharmacokinetic properties of target molecules. The Claisen condensation provides a classical and effective method for the synthesis of β-keto esters. This document outlines a detailed protocol for the synthesis of this compound from 2'-fluoroacetophenone and dimethyl carbonate using sodium hydride as a base.

Reaction Scheme

Caption: General reaction scheme for the Claisen condensation synthesis of this compound.

Experimental Protocol

This protocol is based on general procedures for Claisen condensation reactions between ketones and carbonates. Optimization may be required to achieve the highest yields.

Materials:

| Reagent/Solvent | Chemical Formula | Molar Mass ( g/mol ) | Amount | Moles |

| 2'-Fluoroacetophenone | C₈H₇FO | 138.14 | 5.0 g | 0.036 mol |

| Dimethyl carbonate | C₃H₆O₃ | 90.08 | 9.8 mL (10.4 g) | 0.116 mol |

| Sodium hydride (60% dispersion in mineral oil) | NaH | 24.00 | 1.6 g | 0.040 mol |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | - | 100 mL | - |

| 1 M Hydrochloric acid | HCl | - | As needed | - |

| Saturated sodium bicarbonate solution | NaHCO₃ | - | As needed | - |

| Brine | NaCl | - | As needed | - |

| Anhydrous magnesium sulfate | MgSO₄ | - | As needed | - |

| Ethyl acetate | C₄H₈O₂ | - | For extraction & chromatography | - |

| Hexane | C₆H₁₄ | - | For chromatography | - |

Equipment:

-

Three-necked round-bottom flask (250 mL)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Preparation: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled and flame-dried under an inert atmosphere (Nitrogen or Argon).

-

Addition of Base: To the flask, add sodium hydride (60% dispersion in mineral oil, 1.6 g, 0.040 mol) and anhydrous THF (50 mL).

-

Addition of Ketone: A solution of 2'-fluoroacetophenone (5.0 g, 0.036 mol) in anhydrous THF (20 mL) is added dropwise to the stirred suspension of sodium hydride at room temperature. The mixture is then stirred for 30 minutes.

-

Addition of Carbonate: Dimethyl carbonate (9.8 mL, 0.116 mol) is added dropwise to the reaction mixture.

-

Reaction: The reaction mixture is heated to reflux (approximately 66 °C) and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, the flask is cooled in an ice bath. The reaction is carefully quenched by the dropwise addition of 1 M HCl until the evolution of gas ceases and the mixture is acidic (pH ~5-6).

-

Extraction: The aqueous layer is separated and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Data Presentation

Table 1: Reactant and Product Information

| Compound | Molar Mass ( g/mol ) | Starting Amount | Expected Yield (g) |

| 2'-Fluoroacetophenone | 138.14 | 5.0 g | - |

| This compound | 196.16 | - | ~5.6 g (assuming 80% yield) |

Table 2: Analytical Data for this compound

| Analysis | Expected Results |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.95-7.85 (m, 1H), 7.60-7.50 (m, 1H), 7.30-7.10 (m, 2H), 3.95 (s, 2H), 3.75 (s, 3H). Note: The methylene protons may appear as a singlet or two distinct signals depending on the keto-enol tautomerism and solvent. |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 190.0 (d, J=~4 Hz, C=O ketone), 167.5 (C=O ester), 162.0 (d, J=~250 Hz, C-F), 135.0 (d, J=~8 Hz), 131.0 (d, J=~2 Hz), 125.0 (d, J=~12 Hz), 124.5 (d, J=~4 Hz), 116.5 (d, J=~22 Hz), 52.5 (OCH₃), 46.0 (CH₂). Note: Chemical shifts are approximate and coupling constants (J) are indicative. |

| IR (KBr, cm⁻¹) | ~3070 (Ar C-H), ~2950 (Aliphatic C-H), ~1740 (C=O, ester), ~1685 (C=O, ketone), ~1610, 1485 (C=C, aromatic), ~1250 (C-F). |

| Mass Spectrometry (EI) m/z | 196 (M⁺), 165, 137, 123, 95. |

Note: The analytical data presented is predictive and based on typical values for similar compounds. Actual experimental data should be obtained for confirmation.

Workflow and Pathway Diagrams

Caption: Experimental workflow for the synthesis of this compound.

Caption: Simplified reaction pathway for the Claisen condensation.

Application Notes: Acylation of Meldrum's Acid for the Synthesis of Methyl 3-(2-fluorophenyl)-3-oxopropanoate

Introduction

Methyl 3-(2-fluorophenyl)-3-oxopropanoate is a valuable β-keto ester intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other bioactive molecules. The presence of the fluorophenyl group can enhance the metabolic stability and binding affinity of target molecules. A highly efficient and widely adopted method for synthesizing β-keto esters is through the acylation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) followed by alcoholysis.[1][2] This two-step procedure is known for its reliability, high yields, and use of readily available starting materials.[1]

Meldrum's acid is a cyclic diester with unusually high acidity (pKa ≈ 4.97), which facilitates its deprotonation and subsequent acylation.[3] The resulting acyl Meldrum's acid intermediate is a stable, often crystalline solid that can be easily converted to the desired β-keto ester by refluxing in an alcohol, such as methanol.[1][4] This document provides a detailed protocol for the synthesis of this compound, beginning with the acylation of Meldrum's acid with 2-fluorobenzoyl chloride, followed by methanolysis.

Chemical Reaction Scheme

The overall synthesis is a two-step process. First, Meldrum's acid is acylated using 2-fluorobenzoyl chloride in the presence of pyridine. Second, the resulting intermediate, 5-(2-fluorobenzoyl)-2,2-dimethyl-1,3-dioxane-4,6-dione, undergoes methanolysis to yield the final product.

Caption: Overall two-step synthesis of this compound.

Experimental Protocols

This protocol is adapted from established procedures for the acylation of Meldrum's acid.[1][2]

Part 1: Synthesis of 5-(2-fluorobenzoyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (Acyl Intermediate)

-

Preparation : In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Meldrum's acid (1.0 eq) in anhydrous dichloromethane (approx. 4 mL per gram of Meldrum's acid).

-

Cooling and Base Addition : Cool the flask in an ice-water bath to 0°C. Under a nitrogen atmosphere, add anhydrous pyridine (2.2 eq) dropwise to the stirred solution over 10-15 minutes. A clear, colorless solution should result.

-

Acylation : Prepare a solution of 2-fluorobenzoyl chloride (1.0 eq) in anhydrous dichloromethane (approx. 2 mL per gram). Add this solution dropwise to the reaction mixture via the dropping funnel over 1-2 hours, ensuring the internal temperature is maintained at 0°C.

-

Reaction Progression : After the addition is complete, continue stirring the mixture at 0°C for 1 hour, followed by stirring at room temperature for an additional 1-2 hours. The mixture may become cloudy or change color.

-

Work-up : Dilute the reaction mixture with dichloromethane. Pour the mixture into a separatory funnel containing ice-cold 2N hydrochloric acid (HCl).

-

Extraction : Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Washing : Combine all organic layers and wash successively with 2N HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally with saturated sodium chloride (brine) solution.

-

Drying and Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator. The resulting crude solid is the acyl Meldrum's acid intermediate, which can be used in the next step without further purification.

Part 2: Synthesis of this compound

-

Methanolysis : Transfer the crude acyl Meldrum's acid intermediate from Part 1 into a round-bottom flask. Add anhydrous methanol (approx. 10 mL per gram of the initial Meldrum's acid).

-

Reflux : Heat the mixture to reflux with stirring. The reaction is typically complete within 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Solvent Removal : Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure with a rotary evaporator.

-

Purification : The resulting residual oil is the crude product. Purify the product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.[1]

Data Presentation

Quantitative data for the synthesis is summarized below. Yields are representative and based on analogous reactions reported in the literature.[1]

Table 1: Reagents and Stoichiometry

| Reagent | Molar Mass ( g/mol ) | Equivalents (eq) | Typical Amount |

| Meldrum's Acid | 144.13 | 1.0 | 14.4 g (0.10 mol) |

| Pyridine (anhydrous) | 79.10 | 2.2 | 17.4 g (0.22 mol) |

| 2-Fluorobenzoyl Chloride | 158.56 | 1.0 | 15.9 g (0.10 mol) |

| Dichloromethane (anhydrous) | - | Solvent | ~120 mL |

| Methanol (anhydrous) | - | Reagent/Solvent | ~150 mL |

Table 2: Typical Reaction Parameters and Results

| Parameter | Value |

| Acylation | |

| Reaction Temperature | 0°C to Room Temperature |

| Reaction Time | 2-3 hours |

| Methanolysis | |

| Reaction Temperature | Reflux (~65°C) |

| Reaction Time | 2-4 hours |

| Overall Yield | 75-85% (Typical) |

| Product Form | Liquid/Oil |

Experimental Workflow Visualization

The following diagram illustrates the sequential steps of the entire synthesis protocol.

Caption: Experimental workflow for this compound synthesis.

Simplified Reaction Mechanism

The reaction proceeds via the formation of an enolate from Meldrum's acid, which acts as a nucleophile. This is followed by nucleophilic acyl substitution and subsequent ring-opening by methanol.

Caption: Simplified mechanism for the acylation and methanolysis of Meldrum's acid.

References

Application Notes and Protocols for the Synthesis of Dihydropyrimidinones (DHPMs) via the Biginelli Reaction using Methyl 3-(2-fluorophenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of methyl 3-(2-fluorophenyl)-3-oxopropanoate in the Biginelli reaction to synthesize a variety of 4-(2-fluorophenyl)-3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs (DHPMs). This class of compounds is of significant interest due to their diverse pharmacological activities, including potential as antimicrobial, anticancer, and antihypertensive agents.

Introduction

The Biginelli reaction is a one-pot multicomponent reaction that offers an efficient pathway to the synthesis of dihydropyrimidinones (DHPMs).[1] The incorporation of a fluorine atom, particularly on an aromatic ring, can significantly modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The use of this compound as a key precursor allows for the introduction of a 2-fluorophenyl moiety at the C4 position of the DHPM scaffold, a structural feature present in several pharmacologically active compounds.[2][3] DHPMs are recognized for a wide spectrum of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties, as well as acting as calcium channel modulators.[4][5][6]

Applications in Medicinal Chemistry

DHPMs derived from this compound are valuable scaffolds in drug discovery. The 2-fluorophenyl group can influence the conformational preference of the molecule and enhance its binding affinity to biological targets. The primary therapeutic areas of interest for these compounds include:

-

Antimicrobial Agents: DHPMs have shown promising activity against various bacterial and fungal strains. The presence of the fluorophenyl group can enhance lipophilicity, potentially improving cell membrane penetration.[3][7]

-

Anticancer Agents: Certain DHPM derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism of action for some DHPMs, like Monastrol, involves the inhibition of mitotic kinesin Eg5.[2][8]

-

Cardiovascular Drugs: The structural similarity of DHPMs to dihydropyridine calcium channel blockers like nifedipine has led to the investigation of their potential as antihypertensive agents.[9][10][11]

Experimental Protocols

General Protocol for the Synthesis of 4-(2-fluorophenyl)-DHPMs

This protocol describes a general procedure for the Biginelli reaction using this compound, an aldehyde, and urea or thiourea.

Materials:

-

This compound (1.0 eq)

-

Aromatic or aliphatic aldehyde (1.0 eq)

-

Urea or thiourea (1.5 eq)

-

Catalyst (e.g., HCl, p-toluenesulfonic acid, Lewis acids like SnCl₂·2H₂O) (catalytic amount, e.g., 0.1-0.3 eq)[12][13]

-

Solvent (e.g., Ethanol, Acetonitrile, or solvent-free)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Thin-layer chromatography (TLC) plates

-

Filtration apparatus

-

Recrystallization solvent (e.g., Ethanol)

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), the selected aldehyde (1.0 eq), urea or thiourea (1.5 eq), and the catalyst.

-

If using a solvent, add ethanol or acetonitrile (10-20 mL). For solvent-free conditions, ensure the reactants are well-mixed.[14]

-

Attach a reflux condenser and heat the reaction mixture with stirring. For solvent-based reactions, reflux at the boiling point of the solvent (e.g., ~80 °C for ethanol). For solvent-free reactions, heat to 100-110 °C.[15]

-

Monitor the progress of the reaction using TLC (e.g., with a mobile phase of ethyl acetate/hexane).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by vacuum filtration and wash it with cold ethanol.

-

If no precipitate forms, pour the reaction mixture into ice-cold water and stir for 15-20 minutes to induce precipitation. Collect the solid by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure dihydropyrimidinone derivative.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological evaluation of DHPMs, including those with a 4-aryl substituent.

Table 1: Representative Reaction Conditions and Yields for Biginelli Synthesis of DHPMs

| Entry | Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | SnCl₂·2H₂O | Ethanol | 4 | 92 | [13] |